

# In-Depth Technical Guide: In Vivo Pharmacokinetics and Pharmacodynamics of CPL304110

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## Compound of Interest

Compound Name: CPL304110

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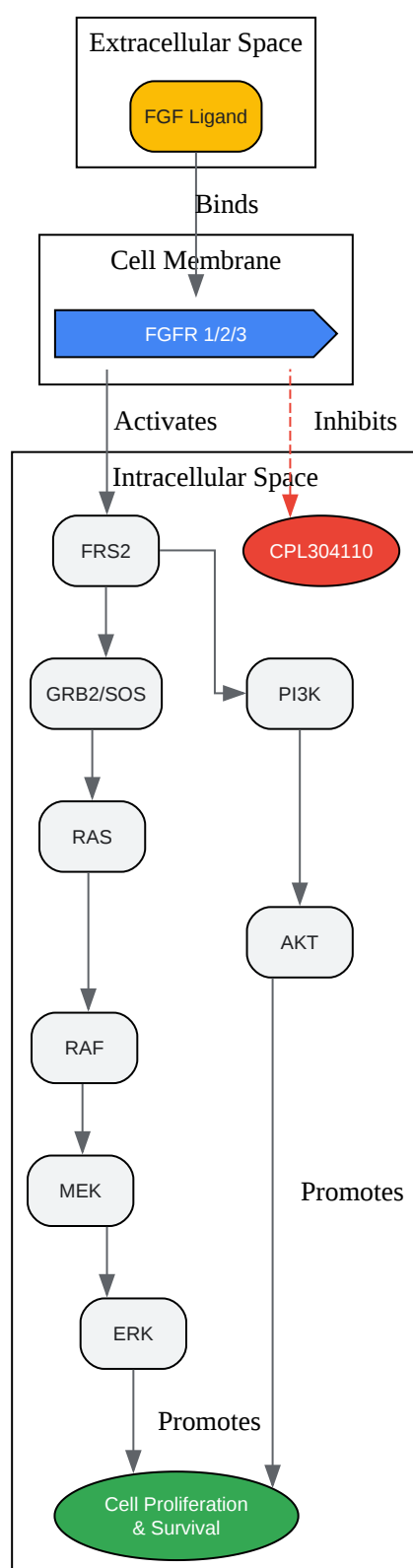
## Introduction

**CPL304110** is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3] Dysregulation of the FGFR signaling pathway is implicated in the oncogenesis of various solid tumors, including gastric, bladder, and squamous cell lung cancer, making it a promising target for anticancer therapy.[1][3][4][5][6] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of **CPL304110** based on available preclinical and preliminary clinical data.

## Mechanism of Action

**CPL304110** exerts its therapeutic effect by inhibiting the kinase activity of FGFR1, 2, and 3.[7] This inhibition blocks the downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[8] By disrupting these pathways in FGFR-dependent cancer cells, **CPL304110** leads to a reduction in tumor growth.[7]

## FGFR Signaling Pathway Inhibition by CPL304110



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**Figure 1.** Simplified FGFR signaling pathway and the inhibitory action of **CPL304110**.

## In Vitro Activity

The in vitro inhibitory activity of **CPL304110** against FGFR kinases provides the basis for its in vivo efficacy.

Target	IC50 (nM)
FGFR1	4.08
FGFR2	1.44
FGFR3	10.55

Table 1: In vitro inhibitory activity of CPL304110 against FGFR kinases.[3]

## Preclinical In Vivo Pharmacokinetics

Preclinical pharmacokinetic studies of **CPL304110** have been conducted in mouse models.

### Experimental Protocol: Mouse Pharmacokinetics

- Animal Model: Mice.
- Compound Administration: **CPL304110** was administered orally (p.o.).
- Formulation: For in vivo studies, **CPL304110** was formulated in a solution of 2% NMP, 33% PEG300, and 65% H2O (v/v).[2]
- Data Collection: Plasma concentrations of **CPL304110** were measured at various time points following administration to determine key pharmacokinetic parameters.

Parameter	Value	Dose	Animal Model
Cmax	4.01 µg/mL	40 mg/kg, p.o.	Mice

Table 2: Preclinical pharmacokinetic parameters of CPL304110 in mice.

[\[1\]](#)

Note: Detailed pharmacokinetic parameters such as half-life ( $t_{1/2}$ ), clearance (CL), and volume of distribution (Vd) are not publicly available in the reviewed literature.

## Preclinical In Vivo Pharmacodynamics and Efficacy

The in vivo pharmacodynamic effects and efficacy of **CPL304110** have been evaluated in various xenograft models of human cancers with FGFR aberrations.

## Experimental Protocols: In Vivo Efficacy Studies

- Animal Models:
  - Mice bearing RT-112 human bladder cancer cell line xenografts.[\[2\]](#)
  - Patient-Derived Tumor Xenograft (PDX) models in mice:
    - GA1224 (gastric cancer with FGFR2 amplification).[\[4\]](#)
    - LU6429 (lung cancer with FGFR2 amplification).[\[4\]](#)
- Treatment: **CPL304110** was administered orally.
- Efficacy Assessment: Tumor growth was monitored over time and compared to vehicle-treated control groups. Tumor Growth Inhibition (TGI) was a key endpoint.[\[4\]](#)

## PK/PD Relationship

A study in mice with RT-112 tumors demonstrated a clear relationship between the pharmacokinetic profile of **CPL304110** and its pharmacodynamic effect. Following a single oral

dose of 40 mg/kg, the concentration of **CPL304110** in the tumor remained above its in vitro IC50 value for the RT-112 cell line (106 nM or 0.048 µg/mL) for up to 12 hours, indicating sustained target engagement.[2]

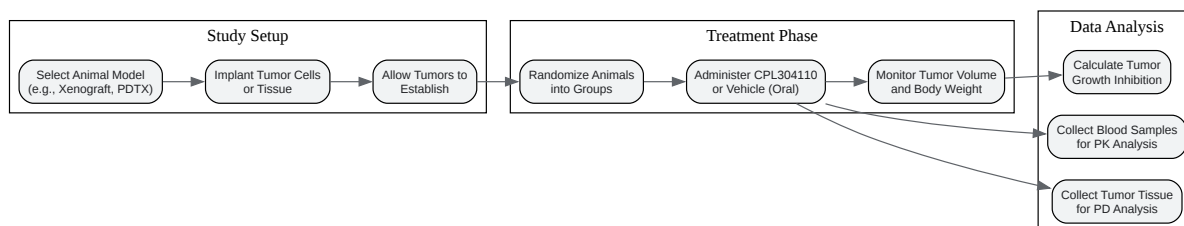
## In Vivo Efficacy

**CPL304110** has demonstrated significant antitumor activity in preclinical models.

- In both GA1224 and LU6429 PDX models, oral administration of **CPL304110** resulted in a statistically significant inhibition of tumor growth compared to the vehicle group.[4]
- In the GA1224 model, treatment with **CPL304110** led to tumor regression.[4]

Note: Specific quantitative data on Tumor Growth Inhibition (TGI) percentages were not available in the reviewed literature.

## Experimental Workflow for Preclinical In Vivo Studies



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